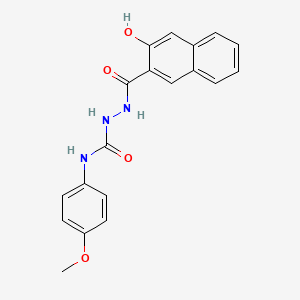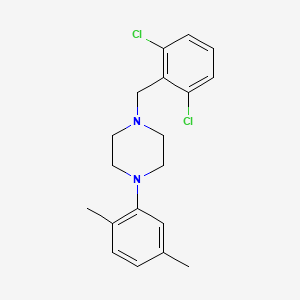
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as HNMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide may also inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to reduce the production of inflammatory cytokines and nitric oxide. Additionally, it has been found to increase the activity of certain antioxidant enzymes, including superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been extensively studied and its properties are well documented. However, there are also some limitations to using 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. One area of interest is the development of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide derivatives with improved anticancer and anti-inflammatory activities. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and toxicity of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in animal models and humans.
Métodos De Síntesis
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of ammonium acetate and ethanol.
Aplicaciones Científicas De Investigación
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-15-8-6-14(7-9-15)20-19(25)22-21-18(24)16-10-12-4-2-3-5-13(12)11-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMWYDDNCORIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)

![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)
![4-{2-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol trifluoroacetate (salt)](/img/structure/B5115382.png)

![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)


![2-{[3-(pentanoylamino)benzoyl]amino}benzoic acid](/img/structure/B5115424.png)